1-(3-bicyclo[3.1.0]hexanyl)-3-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-bicyclo[3.1.0]hexanyl)-3-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]urea, also known as BPHU, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound has shown promising results in scientific research for its potential therapeutic applications.
Mechanism of Action
1-(3-bicyclo[3.1.0]hexanyl)-3-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]urea exerts its therapeutic effects by inhibiting the activity of various enzymes and signaling pathways involved in the pathogenesis of diseases. It has been reported to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression and cell differentiation. This compound also inhibits the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. Additionally, this compound has been reported to inhibit the activity of the NF-kB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects, including the induction of apoptosis, suppression of tumor cell proliferation, reduction of pro-inflammatory cytokine production, and reduction of oxidative stress and inflammation in the brain. This compound has also been reported to have anti-angiogenic effects, which may contribute to its anti-cancer activity.
Advantages and Limitations for Lab Experiments
1-(3-bicyclo[3.1.0]hexanyl)-3-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]urea has several advantages for lab experiments, including its high yield and purity, as well as its potential therapeutic applications in the treatment of various diseases. However, this compound also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the scientific research of 1-(3-bicyclo[3.1.0]hexanyl)-3-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]urea. One potential direction is to investigate its potential therapeutic applications in the treatment of other diseases, such as cardiovascular disease and metabolic disorders. Another direction is to optimize the synthesis method of this compound to improve its yield and purity. Additionally, future research could focus on the development of novel derivatives of this compound with improved therapeutic properties.
Synthesis Methods
The synthesis of 1-(3-bicyclo[3.1.0]hexanyl)-3-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]urea involves the reaction of bicyclo[3.1.0]hexan-3-amine with 2-(1-ethylpyrazol-4-yl)oxirane-2-carboxylic acid, followed by the coupling reaction with N,N'-diisopropylcarbodiimide and 1-hydroxybenzotriazole. The resulting product is then treated with urea and triethylamine to yield this compound. This method has been optimized for high yield and purity.
Scientific Research Applications
1-(3-bicyclo[3.1.0]hexanyl)-3-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]urea has shown potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and suppressing tumor cell proliferation. This compound has also shown anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, this compound has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Properties
IUPAC Name |
1-(3-bicyclo[3.1.0]hexanyl)-3-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-2-20-9-12(8-17-20)15-14(3-4-22-15)19-16(21)18-13-6-10-5-11(10)7-13/h8-11,13-15H,2-7H2,1H3,(H2,18,19,21)/t10?,11?,13?,14-,15+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBASKVYKRVCDY-AKDHVEHMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2C(CCO2)NC(=O)NC3CC4CC4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)[C@@H]2[C@H](CCO2)NC(=O)NC3CC4CC4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.